molecular formula C11H7F2NO B6366515 6-(2,6-Difluorophenyl)-2-hydroxypyridine CAS No. 1111112-94-7

6-(2,6-Difluorophenyl)-2-hydroxypyridine

Cat. No.: B6366515
CAS No.: 1111112-94-7
M. Wt: 207.18 g/mol
InChI Key: AGJUNVOUXKOFAN-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenyl)-2-hydroxypyridine is an organic compound characterized by the presence of a pyridine ring substituted with a hydroxyl group at the 2-position and a difluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorophenyl)-2-hydroxypyridine typically involves the reaction of 2,6-difluorobenzaldehyde with 2-hydroxypyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the pyridine attacks the electrophilic carbon of the difluorobenzaldehyde, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the difluorophenyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 6-(2,6-difluorophenyl)-2-pyridone.

    Reduction: Formation of this compound derivatives with reduced aromaticity.

    Substitution: Formation of 6-(substituted phenyl)-2-hydroxypyridine derivatives.

Scientific Research Applications

6-(2,6-Difluorophenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s difluorophenyl group can enhance its binding affinity and specificity towards these targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenol: Shares the difluorophenyl group but lacks the pyridine ring.

    2,6-Difluorobenzaldehyde: Contains the difluorophenyl group with an aldehyde functional group instead of a hydroxypyridine.

    2,6-Difluorophenyl isocyanate: Features the difluorophenyl group with an isocyanate functional group.

Uniqueness

6-(2,6-Difluorophenyl)-2-hydroxypyridine is unique due to the combination of the difluorophenyl group and the hydroxypyridine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(2,6-difluorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-3-1-4-8(13)11(7)9-5-2-6-10(15)14-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUNVOUXKOFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682725
Record name 6-(2,6-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111112-94-7
Record name 6-(2,6-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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